tert-Butyl (4-aminobutyl)carbamate hydrochloride
CAS No.: 33545-98-1
Cat. No.: VC21538635
Molecular Formula: C9H21ClN2O2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 33545-98-1 |
---|---|
Molecular Formula | C9H21ClN2O2 |
Molecular Weight | 224.73 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride |
Standard InChI | InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Standard InChI Key | GWPFSBFDCMJTSD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-] |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC[NH3+].[Cl-] |
Chemical Structure and Properties
Structural Characteristics
tert-Butyl (4-aminobutyl)carbamate hydrochloride consists of a four-carbon chain (butyl) with amino groups at both ends. One of these amino groups is protected with a tert-butyloxycarbonyl (Boc) group, while the other exists as an ammonium salt with hydrochloride. This selective protection pattern allows for regioselective reactions at the free amine terminus .
Physical and Chemical Properties
The compound is characterized by the following properties:
Property | Value |
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CAS Number | 33545-98-1 |
Molecular Formula | C9H20N2O2·HCl |
Molecular Weight | 224.73 g/mol |
Parent Compound | tert-butyl N-(4-aminobutyl)carbamate (CID 4351) |
Physical State | Crystalline solid (presumed) |
Identifiers | MFCD02090802 |
The hydrochloride salt form significantly improves water solubility compared to the free base form (tert-butyl N-(4-aminobutyl)carbamate, CAS 68076-36-8), making it more suitable for reactions in aqueous media .
Synthesis Considerations
Raw Materials
The parent compound (free base form) is typically synthesized using the following raw materials :
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1,4-Diaminobutane
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Sodium hydroxide
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Carbamic acid derivatives (such as di-tert-butyl dicarbonate)
The conversion to the hydrochloride salt would typically involve treatment with hydrogen chloride in an appropriate solvent, resulting in salt formation at the free amino group.
Chemical Reactivity
Reactivity Profile
Based on the chemical structure, tert-Butyl (4-aminobutyl)carbamate hydrochloride exhibits characteristic reactivity patterns determined by its functional groups. The free amino group (as ammonium salt) can participate in various nucleophilic reactions, while the Boc-protected amino group remains relatively inert under most conditions but can be selectively deprotected under specific acidic conditions.
Applications in Research and Industry
Pharmaceutical and Medicinal Chemistry
tert-Butyl (4-aminobutyl)carbamate hydrochloride serves as a valuable building block in pharmaceutical research :
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Used in the preparation of pharmacologically active compounds
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Employed as an intermediate in drug development
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Utilized in the synthesis of compounds targeting various therapeutic areas
Organic Synthesis Applications
In synthetic organic chemistry, the compound finds applications as :
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A building block for the preparation of spermidine analogues
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A reagent for introducing a defined C4 spacer unit in various molecular constructs
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A component in Suzuki coupling reactions
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An intermediate in the synthesis of complex organic molecules
Cross-Linking Applications
The compound and its parent form have specific utility as cross-linking reagents, which is valuable in various biochemical and materials science applications .
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